2-(3-bromo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines, related to the target compound, can be achieved through a concise protocol that allows for a wide range of substituents on the aromatic rings. This process starts with ortho-brominated aromatic aldehydes and primary aromatic amines, undergoing condensation under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by cyclization via intramolecular reductive amination to yield the desired tetrahydroisoquinolines (Bracher, Glas, & Wirawan, 2021).
Molecular Structure Analysis
The molecular structure of similar tetrahydroisoquinoline compounds has been elucidated using various spectroscopic and chemical methods, including HRMS and 2D NMR data. These methods provide detailed insights into the structural aspects of such compounds, enabling a deeper understanding of their chemical behavior and interactions (Ma et al., 2007).
Chemical Reactions and Properties
Tetrahydroisoquinolines undergo various chemical reactions, including reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation. These reactions are crucial for modifying the compound's structure to achieve desired properties or for further synthetic applications. The broad functional group tolerance of this synthesis method is particularly noteworthy, as it allows for the incorporation of a wide variety of functional groups into the tetrahydroisoquinoline scaffold (Bracher et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-7-6-13(10-16(17)18)11-19-9-8-14-4-2-3-5-15(14)12-19/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJGYHUCFYARBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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